molecular formula C19H13F2N B12522023 4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}benzonitrile CAS No. 797047-72-4

4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}benzonitrile

Cat. No.: B12522023
CAS No.: 797047-72-4
M. Wt: 293.3 g/mol
InChI Key: ZPBMGIZVVYJGBI-UHFFFAOYSA-N
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Description

4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}benzonitrile is a complex organic compound with the molecular formula C19H13F2N. This compound is characterized by the presence of a but-3-en-1-yl group, two fluorine atoms, and a benzonitrile moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}benzonitrile typically involves a multi-step process. One common method includes the Sonogashira coupling reaction, where an aryl halide reacts with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in a polar aprotic solvent like dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes.

Scientific Research Applications

4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}benzonitrile is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving cell signaling pathways and molecular interactions.

    Medicine: Research into potential therapeutic applications, such as anti-cancer agents, is ongoing.

    Industry: It is used in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Ethynylbenzonitrile: Shares the benzonitrile moiety but lacks the but-3-en-1-yl and fluorine substituents.

    4-{[4-(But-1-en-1-yl)-2,6-difluorophenyl]ethynyl}benzonitrile: Similar structure but with a different position of the double bond in the butenyl group.

Uniqueness

4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of fluorine atoms enhances its stability and lipophilicity, making it a valuable compound in various research applications.

Properties

CAS No.

797047-72-4

Molecular Formula

C19H13F2N

Molecular Weight

293.3 g/mol

IUPAC Name

4-[2-(4-but-3-enyl-2,6-difluorophenyl)ethynyl]benzonitrile

InChI

InChI=1S/C19H13F2N/c1-2-3-4-16-11-18(20)17(19(21)12-16)10-9-14-5-7-15(13-22)8-6-14/h2,5-8,11-12H,1,3-4H2

InChI Key

ZPBMGIZVVYJGBI-UHFFFAOYSA-N

Canonical SMILES

C=CCCC1=CC(=C(C(=C1)F)C#CC2=CC=C(C=C2)C#N)F

Origin of Product

United States

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